molecular formula C10H14O B13299058 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde

1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13299058
M. Wt: 150.22 g/mol
InChI Key: NGPNDGNAWJQJDT-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-3-yn-1-yl magnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to handle reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The but-3-yn-1-yl group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Anhydrous ether, tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

    Oxidation: 1-(But-3-yn-1-yl)cyclopentane-1-carboxylic acid

    Reduction: 1-(But-3-yn-1-yl)cyclopentane-1-methanol

Scientific Research Applications

1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The but-3-yn-1-yl group can also engage in reactions typical of alkynes, such as cycloaddition and substitution.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarbaldehyde: Lacks the but-3-yn-1-yl group, making it less reactive in certain types of reactions.

    1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-but-3-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h1,9H,3-8H2

InChI Key

NGPNDGNAWJQJDT-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCCC1)C=O

Origin of Product

United States

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